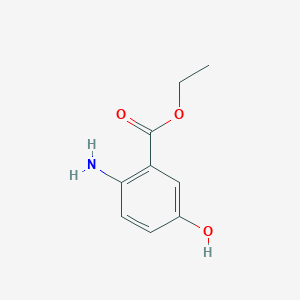

Ethyl 2-amino-5-hydroxybenzoate

説明

Ethyl 2-amino-5-hydroxybenzoate is an aromatic ester featuring an amino group at position 2 and a hydroxyl group at position 5 on the benzene ring, with an ethyl ester moiety. This compound belongs to the class of substituted benzoates, which are widely studied for their diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of functional groups (amino, hydroxyl, and ester) enables unique hydrogen-bonding interactions and reactivity patterns, making it a subject of interest in crystallography and synthetic chemistry .

特性

分子式 |

C9H11NO3 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC名 |

ethyl 2-amino-5-hydroxybenzoate |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3 |

InChIキー |

MLDVXXHJKGJCOW-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)N |

製品の起源 |

United States |

類似化合物との比較

Structural Features and Similarity Analysis

Key structural analogs of ethyl 2-amino-5-hydroxybenzoate include substituted benzoates with variations in ester groups, substituent positions, and additional functional groups. Table 1 summarizes their structural attributes and similarity scores derived from cheminformatics analyses :

Table 1: Structural Comparison of Ethyl 2-Amino-5-Hydroxybenzoate and Analogs

| Compound Name | Substituents | Ester Group | Similarity Score | Molecular Formula |

|---|---|---|---|---|

| Ethyl 2-amino-5-hydroxybenzoate (Target) | 2-NH₂, 5-OH | Ethyl | 1.00 (Reference) | C₉H₁₁NO₄ |

| Methyl 2-amino-5-hydroxybenzoate | 2-NH₂, 5-OH | Methyl | 0.92 | C₈H₉NO₄ |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl | 2-NH₂, 4,5-OCH₂CH₂OCH₃ | Ethyl | 0.94 | C₁₆H₂₅ClN₂O₇ |

| Methyl 2-amino-4-methoxybenzoate | 2-NH₂, 4-OCH₃ | Methyl | 0.95 | C₉H₁₁NO₃ |

Key Observations :

- Methyl 2-amino-5-hydroxybenzoate (A126999): The methyl ester analog shows high structural similarity (0.92) but reduced lipophilicity compared to the ethyl variant due to the shorter alkyl chain .

- Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl (A175006): The addition of methoxyethoxy groups increases steric bulk and hydrophilicity, though the hydrochloride salt enhances aqueous solubility .

- Methyl 2-amino-4-methoxybenzoate (A443634): Methoxy substitution at position 4 instead of hydroxyl at position 5 reduces hydrogen-bonding capacity, impacting crystal packing and solubility .

Physicochemical Properties

Substituent variations significantly influence properties such as logP, solubility, and hydrogen-bonding capacity:

Table 2: Physicochemical Properties of Selected Analogs

*logP values estimated based on substituent contributions.

Key Findings :

- The ethyl ester in the target compound enhances lipophilicity compared to methyl analogs, favoring membrane permeability in biological systems.

- The hydroxyl group at position 5 enables strong hydrogen-bonding networks, critical for crystal engineering and supramolecular assembly .

- Salt forms (e.g., hydrochloride in A175006) drastically improve water solubility, a strategy employed in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。